- A simple and efficient synthesis of imidazolo[1,2-a]pyridines using MgO in aqueous medium, Arabian Journal of Chemistry, 2016, 9,
Cas no 96464-10-7 (2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine)
96464-10-7 structure
Product Name:2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine
Numero CAS:96464-10-7
MF:C13H8BrClN2
MW:307.573020935059
MDL:MFCD00444818
CID:1028971
PubChem ID:398280
Update Time:2025-10-29
2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine
- 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine (ACI)
- Imidazo[1,2-a]pyridine, 2-(p-bromophenyl)-6-chloro- (6CI)
- NCGC00307427-01
- STK893868
- AG-996/31204037
- CS-0165891
- EN300-1221159
- HMS590F11
- 3P-096
- F1018-0635
- Imidazo[1,2-a]pyridine, 2-(4-bromophenyl)-6-chloro-
- DTXSID60327962
- AB00127315-04
- AI-204/31691042
- AKOS001476856
- BBL021162
- ChemDiv1_001177
- 96464-10-7
- SR-01000410961
- MFCD00444818
- E82050
- NSC-707994
- SR-01000410961-1
- EU-0069347
- NSC707994
- 2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine
-
- MDL: MFCD00444818
- Inchi: 1S/C13H8BrClN2/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H
- Chiave InChI: AYRHYFIXKCKMIK-UHFFFAOYSA-N
- Sorrisi: ClC1=CN2C(=NC(C3C=CC(Br)=CC=3)=C2)C=C1
Proprietà calcolate
- Massa esatta: 305.95594g/mol
- Massa monoisotopica: 305.95594g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 17
- Conta legami ruotabili: 1
- Complessità: 268
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.7
- Superficie polare topologica: 17.3Ų
2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029182496-1g |
2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine |
96464-10-7 | 95% | 1g |
$501.60 | 2023-08-31 | |
| TRC | B695805-25mg |
2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine |
96464-10-7 | 25mg |
$ 98.00 | 2023-04-18 | ||
| TRC | B695805-50mg |
2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine |
96464-10-7 | 50mg |
$ 155.00 | 2023-04-18 | ||
| TRC | B695805-100mg |
2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine |
96464-10-7 | 100mg |
$ 236.00 | 2023-04-18 | ||
| TRC | B695805-250mg |
2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine |
96464-10-7 | 250mg |
$ 414.00 | 2023-04-18 | ||
| Chemenu | CM151267-1g |
2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine |
96464-10-7 | 95% | 1g |
$427 | 2021-08-05 | |
| abcr | AB383157-500 mg |
2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine; . |
96464-10-7 | 500 mg |
€397.80 | 2023-07-19 | ||
| abcr | AB383157-1 g |
2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine; . |
96464-10-7 | 1 g |
€752.80 | 2023-07-19 | ||
| Chemenu | CM151267-1g |
2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine |
96464-10-7 | 95% | 1g |
$*** | 2023-05-04 | |
| eNovation Chemicals LLC | Y1243630-250mg |
Imidazo[1,2-a]pyridine, 2-(4-bromophenyl)-6-chloro- |
96464-10-7 | 97% | 250mg |
$60 | 2024-06-06 |
2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Catalysts: Magnesium oxide Solvents: Water ; 2.5 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: Potassium , 9-(Methylamino)-1H-phenalen-1-one Solvents: Dimethyl sulfoxide , 1,4-Dioxane ; 24 h, 25 - 30 °C
Riferimento
- Reduced Phenalenyl in Catalytic Dehalogenative Deuteration and Hydrodehalogenation of Aryl Halides, Journal of Organic Chemistry, 2021, 86(10), 7242-7255
Metodo di produzione 3
Condizioni di reazione
1.1 Solvents: Acetone
1.2 Catalysts: Hydrogen bromide Solvents: Methanol
1.2 Catalysts: Hydrogen bromide Solvents: Methanol
Riferimento
- Preparation of 2-aryl- and 2-(aryloxymethyl)imidazo[1,2-a]pyridines and related compounds, Journal of Heterocyclic Chemistry, 1988, 25(1), 129-37
Metodo di produzione 4
Condizioni di reazione
1.1 Solvents: Ethanol ; 6 h, reflux
Riferimento
- Synthesis and antimicrobial activity of novel imidazo[1,2-a]pyridinopyrimidine-2,4,6(1H,3H,5H)-triones and thioxopyrimidine-4,6(1H,5H)diones, Research on Chemical Intermediates, 2016, 42(3), 1989-1998
Metodo di produzione 5
Condizioni di reazione
1.1 Solvents: 1-Butyl-3-methylimidazolium tetrafluoroborate ; 1 - 2 h, rt
Riferimento
- Ionic liquid promoted synthesis of 2-phenylimidazo[1,2-a]pyridine derivatives and their antibacterial screening, International Journal of Pharmacy and Pharmaceutical Sciences, 2014, 6(6), 553-557
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Sodium dodecyl sulfate , Iodine Solvents: Water ; 12 h, 40 °C
Riferimento
- Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an "On-Water" Platform, ACS Omega, 2020, 5(22), 13333-13343
Metodo di produzione 7
Condizioni di reazione
1.1 Catalysts: Iodine Solvents: Ethanol ; 3 h
Riferimento
- A simple and efficient route to 2-arylimidazo[1,2-a]pyridines and zolimidine using automated grindstone chemistry, Journal of Heterocyclic Chemistry, 2020, 57(11), 4099-4107
Metodo di produzione 8
Condizioni di reazione
1.1 overnight, 60 °C
Riferimento
- Mild Homologation of Esters through Continuous Flow Chloroacetate Claisen Reactions, Angewandte Chemie, 2018, 57(52), 17249-17253
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ; 1 - 2 h, 70 °C
Riferimento
- Mn-Mediated Direct Regioselective C-H Trifluoromethylation of Imidazopyridines and Quinoxalines, Journal of Organic Chemistry, 2023, 88(15), 10599-10608
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ; 3 - 4 h, 80 °C
Riferimento
- Lewis Acid/Oxidant as Rapid Regioselective Halogenating Reagent System for Direct Halogenation of Fused Bi-/Tri-cyclic Hetero-Aromatic Congeners viaC(sp2) -H bond Functionalization, Asian Journal of Organic Chemistry, 2021, 10(7), 1726-1741
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ; 3 - 4 h, 80 °C
Riferimento
- Metal-Free, H2O2-Mediated, Regioselective Direct C-3 Hydroxylation of Imidazo[1,2-a]pyridines via C(sp2)-H Bond Functionalization, ChemistrySelect, 2020, 5(29), 9235-9239
2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Raw materials
- 2-(4-Bromophenyl)-6-chloro-3-iodoimidazo[1,2-a]pyridine
- 2-Amino-5-chloropyridine
- 4’-Bromoacetophenone
- 2-Chloro-4'-bromoacetophenone
2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Preparation Products
2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Letteratura correlata
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
96464-10-7 (2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso